molecular formula C10H12N2O2 B1432393 N-cyclopropyl-5-methyl-2-nitroaniline CAS No. 1506624-53-8

N-cyclopropyl-5-methyl-2-nitroaniline

Cat. No.: B1432393
CAS No.: 1506624-53-8
M. Wt: 192.21 g/mol
InChI Key: QWVHWJGLMCZVEO-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-methyl-2-nitroaniline: is an organic compound characterized by a nitro group (-NO2) and a cyclopropyl group attached to an aniline derivative

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The compound can be synthesized through the nitration of N-cyclopropyl-5-methyl-aniline using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents.

  • Cyclopropanation Reaction: The cyclopropyl group can be introduced using cyclopropane derivatives in the presence of a strong base.

  • Methylation Reaction: The methyl group can be introduced using methylating agents like methyl iodide (CH3I) in the presence of a base.

Industrial Production Methods: Industrial production typically involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization. The use of continuous flow reactors and advanced purification techniques helps in achieving high purity and efficiency.

Types of Reactions:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.

  • Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen (H2) in the presence of a catalyst.

  • Substitution Reactions: The compound can undergo electrophilic substitution reactions, especially at the ortho and para positions relative to the amino group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

  • Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

  • Oxidation: Nitroso derivatives, carboxylic acids.

  • Reduction: Aniline derivatives.

  • Substitution: Alkylated aniline derivatives.

Scientific Research Applications

Chemistry: N-cyclopropyl-5-methyl-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is explored for its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-cyclopropyl-5-methyl-2-nitroaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often acting as an electron-withdrawing group that influences the compound's reactivity and binding affinity.

Comparison with Similar Compounds

  • N-cyclopropyl-5-methoxy-2-nitroaniline: Similar structure with a methoxy group instead of a methyl group.

  • N-cyclopropyl-2-nitroaniline: Lacks the methyl group at the 5-position.

Uniqueness: N-cyclopropyl-5-methyl-2-nitroaniline is unique due to the presence of both the cyclopropyl and methyl groups, which influence its chemical and biological properties differently compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-cyclopropyl-5-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7-2-5-10(12(13)14)9(6-7)11-8-3-4-8/h2,5-6,8,11H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVHWJGLMCZVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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